molecular formula C23H25N3OS B2875539 4-benzyl-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392255-79-7

4-benzyl-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2875539
CAS RN: 392255-79-7
M. Wt: 391.53
InChI Key: CQTSGXRVNFRQBT-UHFFFAOYSA-N
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Description

4-benzyl-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential in various applications, including medicinal chemistry, drug discovery, and biological research.

Scientific Research Applications

Synthesis and Properties of Polyamides

Research on similar compounds, such as the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, highlights the interest in developing materials with useful levels of thermal stability, solubility in various solvents, and the ability to form transparent, flexible films. These materials demonstrate potential applications in material science, particularly in creating polymers with specific thermal and mechanical properties (S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000).

Functionalization Reactions of Pyrazole Derivatives

Experimental and theoretical studies on the functionalization reactions of pyrazole derivatives indicate the versatility of these compounds in organic synthesis. These studies provide insights into the mechanisms and outcomes of reactions involving pyrazole compounds, which are relevant for designing new molecules with desired biological or chemical properties (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Crystal Structure Determination

The crystal structure determination of drug molecules like 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid using NMR powder crystallography showcases the application of sophisticated analytical techniques in understanding the structural aspects of complex molecules. This methodology is crucial for drug development and materials science (M. Baias et al., 2013).

Biological Evaluation of Benzamides

The synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides demonstrate the potential medicinal chemistry applications of pyrazole derivatives. These compounds were tested for their inhibitory potential against various enzymes, indicating their relevance in developing therapeutic agents (A. Saeed et al., 2015).

Molybdenum(VI) Dioxo Complexes

Research on molybdenum(VI) dioxo complexes with tridentate phenolate ligands as models for molybdoenzymes illustrates the intersection of inorganic chemistry and biochemistry. These studies explore the catalytic and structural mimicking of enzyme active sites, contributing to the understanding of enzyme mechanisms and the development of biomimetic catalysts (Martina E. Judmaier et al., 2009).

properties

IUPAC Name

4-benzyl-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-23(2,3)26-21(19-14-28-15-20(19)25-26)24-22(27)18-11-9-17(10-12-18)13-16-7-5-4-6-8-16/h4-12H,13-15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTSGXRVNFRQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide

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